molecular formula C12H17N5 B2749662 N-[(1-Propyltetrazol-5-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine CAS No. 1436185-75-9

N-[(1-Propyltetrazol-5-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine

Cat. No. B2749662
CAS RN: 1436185-75-9
M. Wt: 231.303
InChI Key: BLVRYKOSCJZMNL-UHFFFAOYSA-N
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Description

“N-[(1-Propyltetrazol-5-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine” is a chemical compound. It is related to the class of compounds known as tetrazoles . Tetrazoles are a class of five-membered heterocyclic compounds that contain a nitrogen atom and four nitrogen atoms .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A solid-phase synthesis of a cyclic peptoid bearing (1H-tetrazol-5-yl)methyl as N-substituent has been developed employing the monomer approach .


Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one loan pair of electrons of nitrogen .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents .


Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposure to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .

Scientific Research Applications

Expedient Synthesis of N‐Methyl‐ and N‐Alkylamines

Research on the synthesis of N‐Methyl‐ and N‐alkylamines using nitrogen‐doped, graphene‐activated nanoscale Co3O4‐based catalysts suggests an expedient method for producing various N‐methyl‐ and N‐alkylamines, including amino acid derivatives and drug molecules. This highlights the importance of developing convenient and cost-effective methods for amine synthesis, which is crucial in the life sciences for regulating molecular activities (Senthamarai et al., 2018).

Amphoteric Linear Poly(amido-amine)s

The study of poly(amido-amine)s (PAAs) and their physicochemical and biological properties, such as pH-dependent haemolysis, demonstrates the significance of understanding the basicity of amino groups in developing nontoxic materials for potential biomedical applications (Ferruti et al., 2000).

Catalytic Amination of Biomass-Based Alcohols

The catalytic amination of biomass-based alcohols to produce amines highlights an attractive process due to its eco-friendly byproduct (water) and potential in creating sustainable pathways for synthesizing amines, which are extensively used in agrochemicals, pharmaceuticals, and other industries (Pera‐Titus & Shi, 2014).

MOF-Derived Cobalt Nanoparticles for Amine Synthesis

The utilization of cobalt nanoparticles derived from metal-organic frameworks (MOFs) in catalyzing a broad range of reductive aminations suggests a practical approach for synthesizing primary, secondary, and tertiary amines, including N-methylamines. This method offers a cost-effective access to a wide array of amines, highlighting the potential of base metal catalysts in pharmaceutical synthesis (Jagadeesh et al., 2017).

Anticonvulsant Activity of Schiff Bases

The synthesis and screening of Schiff bases of N-methyl and N-acetyl isatin derivatives for anticonvulsant activities suggest potential pharmaceutical applications in developing new anticonvulsants. This underscores the importance of chemical synthesis in discovering new therapeutic agents (Verma et al., 2004).

Safety and Hazards

On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposure to shock, fire, and heat on friction . Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks .

Future Directions

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways . Future research could focus on developing more efficient and environmentally friendly synthesis methods for tetrazole derivatives. Additionally, more studies could be conducted to explore the medicinal and pharmaceutical applications of tetrazole derivatives.

properties

IUPAC Name

N-[(1-propyltetrazol-5-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-4-7-10-16(8-5-2)11-12-13-14-15-17(12)9-6-3/h2H,6,8-11H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVRYKOSCJZMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=N1)CN(CC#C)CC#CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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